3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one
Description
Structural Characterization and Nomenclature of 3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound this compound possesses a molecular formula of C₂₄H₁₈N₂O₃S₃ with a molecular weight of 478.61 g/mol. The systematic nomenclature reflects the complex substitution pattern around the central thiazolidinone ring system, which serves as the core heterocyclic framework. The compound features a benzyl group attached to the nitrogen atom at position 3 of the thiazolidinone ring, while position 5 bears a substituted benzylidene moiety containing both a 4-methylphenylsulfanyl group and a nitro group at the 5-position of the aromatic ring. The thioxo designation at position 2 indicates the presence of a thiocarbonyl group rather than a conventional carbonyl group, which significantly influences the electronic properties and tautomeric equilibria of the molecule.
The structural complexity of this compound arises from multiple potential isomeric forms, particularly concerning the geometric isomerism around the exocyclic double bond at position 5. The methylene bridge connecting the thiazolidinone ring to the substituted phenyl ring can adopt either E or Z configurations, with the E-isomer typically being more thermodynamically stable due to reduced steric interactions between the bulky substituents. Related studies on similar thiazolidinone derivatives have demonstrated that the stereochemistry around this double bond significantly affects both physical properties and biological activities. The presence of the electron-withdrawing nitro group in conjugation with the thiocarbonyl system creates an extended π-electron delocalization pathway that stabilizes certain conformational arrangements.
Tautomeric equilibria represent another important aspect of this compound's structural chemistry. The thioxo group can potentially undergo thione-thiol tautomerization under specific conditions, although the thione form typically predominates in neutral aqueous solutions. The electron-withdrawing nature of the aromatic substituents further stabilizes the thione tautomer through resonance effects. Additionally, the compound may exhibit conformational isomerism due to rotation around single bonds, particularly those connecting the aromatic rings to the central heterocyclic core.
X-ray Crystallographic Analysis of Molecular Geometry
While specific X-ray crystallographic data for this compound are not available in the current literature, structural analysis of closely related thiazolidinone derivatives provides valuable insights into the expected molecular geometry. Recent crystallographic studies of similar spiro thiazolidinone compounds have revealed that these molecules typically adopt non-planar conformations with the thiazolidinone ring existing in an envelope or half-chair conformation. The presence of bulky aromatic substituents forces the molecule to adopt conformations that minimize steric repulsions while maintaining optimal orbital overlap for conjugation.
The crystallographic analysis of related compounds has shown that the benzyl group at position 3 typically adopts a pseudo-axial orientation relative to the thiazolidinone ring plane, minimizing steric interactions with the exocyclic substituent at position 5. The dihedral angle between the thiazolidinone ring and the attached aromatic rings generally ranges from 15° to 45°, depending on the specific substitution pattern and crystal packing forces. The sulfur-containing substituent introduces additional conformational complexity due to the relatively long C-S bonds and the ability of sulfur to participate in weak intramolecular interactions.
Intermolecular interactions in the crystal lattice of related thiazolidinone compounds typically involve hydrogen bonding between the NH groups and carbonyl oxygens, as well as π-π stacking interactions between aromatic rings. The presence of the nitro group in the target compound is expected to introduce additional hydrogen bonding opportunities and dipole-dipole interactions that could significantly influence the crystal packing arrangement. These intermolecular forces not only affect the solid-state structure but also influence physical properties such as melting point, solubility, and stability.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization tool for this compound. The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals that reflect the complex substitution pattern and electronic environment. The methylene protons of the benzyl group typically appear as a characteristic AB system around 4.5-5.0 ppm, with the specific chemical shift influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring current effects. The aromatic protons of the benzyl group should resonate in the typical aromatic region between 7.0-7.5 ppm, with fine splitting patterns reflecting the ortho, meta, and para coupling relationships.
The exocyclic methylene proton connecting the thiazolidinone ring to the substituted phenyl ring represents a particularly diagnostic signal, typically appearing as a singlet in the range of 7.5-8.0 ppm due to its α-position relative to both the thiocarbonyl group and the aromatic ring. This proton experiences significant deshielding due to the electron-withdrawing effects of both the nitro group and the thiocarbonyl system. The aromatic protons of the 4-methylphenylsulfanyl-substituted ring system exhibit complex splitting patterns, with the ortho and meta protons to the nitro group appearing downfield due to the strong electron-withdrawing effect of this substituent.
The ¹³C NMR spectrum provides complementary structural information, with the thiocarbonyl carbon typically resonating around 180-190 ppm, significantly downfield compared to conventional carbonyl carbons. The aromatic carbons exhibit characteristic chemical shifts in the 110-160 ppm region, with the ipso carbons of heavily substituted rings appearing at the extremes of this range. The methyl group of the 4-methylphenyl substituent appears as a sharp singlet around 21 ppm, providing a convenient integration standard for quantitative analysis. The benzyl methylene carbon typically resonates around 45-50 ppm, while the exocyclic methylene carbon appears significantly downfield due to its position α to the aromatic ring and thiocarbonyl group.
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy provides crucial information about the functional groups and bonding characteristics of this compound. The most diagnostic feature is the thiocarbonyl stretching vibration, which typically appears around 1150-1200 cm⁻¹, significantly lower in frequency than conventional carbonyl stretches due to the weaker C=S double bond character. This absorption is often quite intense and serves as a reliable indicator of the thioxo functionality. The compound also exhibits a conventional carbonyl stretch around 1660-1680 cm⁻¹ corresponding to the C=O group at position 4 of the thiazolidinone ring.
The nitro group contributes two characteristic strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations. These typically appear around 1520-1540 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch), with the exact positions dependent on the electronic environment and conjugation effects. The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, often overlapping with the nitro group absorptions. The C-H stretching vibrations of the aromatic rings produce characteristic bands around 3030-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups appear at slightly lower frequencies around 2850-3000 cm⁻¹.
The C-S stretching vibrations typically appear as medium-intensity bands in the 600-800 cm⁻¹ region, though these can be difficult to assign definitively due to overlap with aromatic C-H bending modes and ring deformation vibrations. The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to C-C stretching, C-H bending, and ring deformation modes that provide a unique spectroscopic signature for the compound. Detailed vibrational analysis using density functional theory calculations can help assign specific normal modes to observed absorption bands and predict the relative intensities.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides essential information about the molecular weight and fragmentation behavior of this compound. Under electron impact ionization conditions, the molecular ion peak should appear at m/z 478, corresponding to the molecular weight of 478.61 g/mol. The isotope pattern of this peak provides additional confirmation of the molecular formula, with characteristic patterns arising from the presence of multiple sulfur atoms and the statistical distribution of ¹³C isotopes. The molecular ion is expected to be relatively stable due to the extended conjugation system, though some fragmentation may occur due to the presence of relatively weak C-S bonds.
The primary fragmentation pathways typically involve loss of the benzyl group (m/z 387) and cleavage of the exocyclic double bond to generate fragments containing either the thiazolidinone core or the substituted aromatic moiety. Loss of the nitro group (m/z 432) represents another common fragmentation pathway, particularly under higher energy collision conditions. The methylphenylsulfanyl substituent may undergo characteristic fragmentations involving loss of the methyl group (m/z 463) or cleavage of the C-S bond to generate tropylium-type ions. Secondary fragmentations often involve ring-opening reactions and loss of small neutral molecules such as carbon monoxide, carbon dioxide, and sulfur dioxide.
Tandem mass spectrometry (MS/MS) experiments provide detailed structural information by selectively fragmenting chosen precursor ions and analyzing the resulting product ion spectra. These experiments can distinguish between isomeric structures and provide confirmation of the proposed substitution pattern. The fragmentation patterns are significantly influenced by the ionization method employed, with electrospray ionization typically producing less extensive fragmentation than electron impact methods. Chemical ionization techniques may also be valuable for generating stable protonated molecular ions and reducing the extent of unwanted fragmentation.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S3/c1-16-7-10-20(11-8-16)31-21-12-9-19(26(28)29)13-18(21)14-22-23(27)25(24(30)32-22)15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b22-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDLSPUJPGXGX-HMAPJEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Antioxidant Properties
Research indicates that compounds with similar thiazole structures exhibit significant antioxidant activity. The presence of the nitro and sulfanyl groups enhances the electron-donating ability, which is crucial for scavenging free radicals.
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may inhibit pro-inflammatory pathways. Similar thiazole derivatives have been shown to modulate cytokine release and reduce inflammation in various models, indicating a potential for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The thiazole scaffold is known for its antimicrobial properties. Studies on related compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar activity.
Case Studies
- Antioxidant Activity : A study conducted on thiazole derivatives showed that compounds with electron-withdrawing groups like nitro groups exhibited enhanced antioxidant activity. The compound was found to reduce oxidative stress markers in vitro .
- Anti-inflammatory Mechanisms : In a model of acute inflammation, a thiazole derivative was shown to significantly decrease levels of inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting the hypothesis that this class of compounds can modulate inflammatory responses .
- Antimicrobial Efficacy : A comparative study of various thiazole derivatives indicated that those with sulfanyl and nitro substitutions had improved antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .
Data Tables
Comparison with Similar Compounds
Structural Features
The target compound shares a core thiazolidinone scaffold with several analogs, differing primarily in substituents on the aryl sulfanyl group and the N-alkyl chain. Key analogs include:
Key Observations :
- Substituent Effects : The chloro analog (CAS 882073-16-7) exhibits increased molecular weight (499.02 vs. ~491.5) and polarity compared to the methyl-substituted target compound .
- Aromatic Systems : Substituting the phenyl ring with a furan (as in ) introduces heterocyclic diversity, which may influence π-π stacking interactions in biological targets .
Physicochemical Properties
Notes:
- The nitro and sulfanyl groups contribute to electron-withdrawing effects, enhancing stability but reducing solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
